molecular formula C19H28ClNO B12785192 2-(Methylamino)-alpha-phenyltricyclo(3.3.1.1(sup 3,7))decane-2-ethanol hydrochloride CAS No. 108736-91-0

2-(Methylamino)-alpha-phenyltricyclo(3.3.1.1(sup 3,7))decane-2-ethanol hydrochloride

Cat. No.: B12785192
CAS No.: 108736-91-0
M. Wt: 321.9 g/mol
InChI Key: NHEXSBGJMCGCLM-UHFFFAOYSA-N
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Description

2-(Methylamino)-alpha-phenyltricyclo(3311(sup 3,7))decane-2-ethanol hydrochloride is a complex organic compound with a unique tricyclic structureThe compound’s molecular formula is C31-H59-N-O.Cl-H, and it has a molecular weight of 498.37 .

Preparation Methods

The synthesis of 2-(Methylamino)-alpha-phenyltricyclo(3.3.1.1(sup 3,7))decane-2-ethanol hydrochloride involves several steps. The synthetic route typically starts with the formation of the tricyclic core structure, followed by the introduction of the methylamino and phenyl groups. The final step involves the addition of hydrochloride to form the hydrochloride salt. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity .

Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. These methods often include continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for its intended applications .

Chemical Reactions Analysis

2-(Methylamino)-alpha-phenyltricyclo(3.3.1.1(sup 3,7))decane-2-ethanol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The major products formed from oxidation include ketones and carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions typically yield alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methylamino group can be replaced by other nucleophiles.

Scientific Research Applications

2-(Methylamino)-alpha-phenyltricyclo(3.3.1.1(sup 3,7))decane-2-ethanol hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Methylamino)-alpha-phenyltricyclo(3.3.1.1(sup 3,7))decane-2-ethanol hydrochloride involves its interaction with specific molecular targets. The compound binds to receptors or enzymes, modulating their activity and triggering a cascade of biochemical events. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

2-(Methylamino)-alpha-phenyltricyclo(3.3.1.1(sup 3,7))decane-2-ethanol hydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substituents and the resulting chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

108736-91-0

Molecular Formula

C19H28ClNO

Molecular Weight

321.9 g/mol

IUPAC Name

2-[2-(methylamino)-2-adamantyl]-1-phenylethanol;hydrochloride

InChI

InChI=1S/C19H27NO.ClH/c1-20-19(12-18(21)15-5-3-2-4-6-15)16-8-13-7-14(10-16)11-17(19)9-13;/h2-6,13-14,16-18,20-21H,7-12H2,1H3;1H

InChI Key

NHEXSBGJMCGCLM-UHFFFAOYSA-N

Canonical SMILES

CNC1(C2CC3CC(C2)CC1C3)CC(C4=CC=CC=C4)O.Cl

Origin of Product

United States

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